![molecular formula C8H12N2O B2714149 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 73627-16-4](/img/structure/B2714149.png)

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Overview

Description

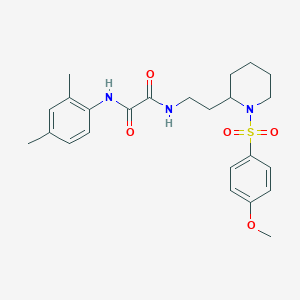

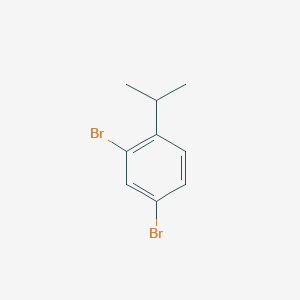

“N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H12N2O . It’s also known as 1-(2-acetylaminoethyl)pyrrole .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves condensation reactions . For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives can be used to prepare similar compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to an ethyl group, which is further connected to an acetamide group .Scientific Research Applications

Biological Effects and Toxicology

- Toxicological Profile : Kennedy (2001) reviewed the toxicology of acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure. This work provides insights into the toxicological aspects and environmental impact of these chemicals, including N-[2-(1H-pyrrol-1-yl)ethyl]acetamide, by detailing the variations in biological responses among different derivatives Kennedy (2001).

Pharmacology and Therapeutics

- Nootropic and Pharmacological Activities : Dhama et al. (2021) explored the pharmacological significance of piracetam, a compound structurally related to this compound, focusing on its synthesis and diverse biological activities. This review offers a comprehensive overview of the therapeutic potential and biological activities associated with piracetam and its derivatives, which can be extrapolated to understand the broader applications of pyrrolidone derivatives Dhama et al. (2021).

Environmental and Analytical Chemistry

- Environmental Occurrence and Toxicity : Vo et al. (2019) conducted a review on acetaminophen, a compound related to this compound, focusing on its occurrence, toxicity, and transformation in the environment. This research highlights the challenges of monitoring and treating water polluted with pharmaceuticals, including methods for detecting and removing such contaminants, which is pertinent to understanding the environmental impact of related compounds Vo et al. (2019).

Biomedical Applications

- Drug-like Properties and Medicinal Chemistry : Li Petri et al. (2020) reviewed the synthesis and application of pyrrole-based compounds, including those structurally similar to this compound, in medicinal chemistry. This work underscores the significance of the pyrrole ring as a pharmacophore in drug discovery, highlighting its role in the development of therapeutics across various disease areas Li Petri et al. (2020).

Future Directions

The future directions for “N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

Properties

IUPAC Name |

N-(2-pyrrol-1-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINNREVYHRIRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2714070.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)

![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)

![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)

![(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine](/img/structure/B2714084.png)

![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)